Cas no 3314-30-5 (1H-1,3-benzodiazole-2-carbaldehyde)
1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzo[d]imidazole-2-carbaldehyde
- Benzimidazole-2-carbaldehyde
- 1H-Benzimidazole-2-carbaldehyde
- 1H-BENZOIMIDAZOLE-2-CARBOXALDEHYDE
- 1h-1,3-benzodiazole-2-carbaldehyde
- 1H-Benzimidazole-2-carboxaldehyde
- 1H-Benzoimidazole-2-carbaldehyde
- 2-benzimidazolecarbaldehyde
- 2-Benzimidazolecarboxaldehyde
- 2-carboxaldehydebenzimidazole
- 2-Formyl-1H-benzimidazole
- benzimidazole-2-carboxaldehyde
- F0852-0139
- SCHEMBL3279092
- azaindole aldehyde
- DTXSID40186791
- SCHEMBL376644
- 3314-30-5
- AB04996
- SY025423
- FT-0601180
- W72HN35PDJ
- EN300-66936
- Q27116911
- BCP26408
- AKOS001732208
- CS-W004873
- Z57114985
- 2-Formylbenzimidazole
- NSC-26309
- NS00029424
- NSC-405912
- SCHEMBL9541649
- NSC405912
- AM807094
- 1H-Benzo(d)imidazole-2-carbaldehyde
- UNII-W72HN35PDJ
- EINECS 222-004-3
- 2-BENZIMIDAZOLYLFORMALDEHYDE
- BS-3819
- J-504653
- NSC26309
- BB 0237076
- NSC 26309
- NSC 405912
- MFCD00228045
- A5916
- BP-11203
- 1H-Benzoimidazole-2-carbaldehyde;1H-Benzo[d]imidazole-2-carbaldehyde
- 1H-Benzimidazole-2-carbaldehyde #
- CHEBI:36636
- DTXCID80109282
- DB-008059
- BBL028429
- ALBB-012175
- STK402277
- 1H-1,3-benzodiazole-2-carbaldehyde
-
- MDL: MFCD00228045
- Inchi: 1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10)
- InChI Key: DQOSJWYZDQIMGM-UHFFFAOYSA-N
- SMILES: O=CC1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 146.04800
- Monoisotopic Mass: 146.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 45.8A^2
Experimental Properties
- Density: 1.368
- Melting Point: 224°C
- Boiling Point: 361.7°C at 760 mmHg
- Flash Point: 176.4°C
- Refractive Index: 1.747
- PSA: 45.75000
- LogP: 1.37540
1H-1,3-benzodiazole-2-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
1H-1,3-benzodiazole-2-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,3-benzodiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H183754-1g |
1H-1,3-benzodiazole-2-carbaldehyde |
3314-30-5 | 95% | 1g |
¥77.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H183754-25g |
1H-1,3-benzodiazole-2-carbaldehyde |
3314-30-5 | 95% | 25g |
¥1325.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H183754-5g |
1H-1,3-benzodiazole-2-carbaldehyde |
3314-30-5 | 95% | 5g |
¥336.90 | 2023-09-02 | |
| Fluorochem | 015236-250mg |
1H-Benzoimidazole-2-carboxaldehyde |
3314-30-5 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 015236-1g |
1H-Benzoimidazole-2-carboxaldehyde |
3314-30-5 | 95% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 015236-5g |
1H-Benzoimidazole-2-carboxaldehyde |
3314-30-5 | 95% | 5g |
£113.00 | 2022-03-01 | |
| Fluorochem | 015236-10g |
1H-Benzoimidazole-2-carboxaldehyde |
3314-30-5 | 95% | 10g |
£186.00 | 2022-03-01 | |
| Chemenu | CM158028-5g |
1H-Benzimidazole-2-carbaldehyde |
3314-30-5 | 95% | 5g |
$117 | 2021-06-08 | |
| Chemenu | CM158028-10g |
1H-Benzimidazole-2-carbaldehyde |
3314-30-5 | 95% | 10g |
$194 | 2021-06-08 | |
| Chemenu | CM158028-25g |
1H-Benzimidazole-2-carbaldehyde |
3314-30-5 | 95% | 25g |
$355 | 2021-06-08 |
1H-1,3-benzodiazole-2-carbaldehyde Suppliers
1H-1,3-benzodiazole-2-carbaldehyde Related Literature
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Blaise Dumat,Elodie Faurel-Paul,Pauline Fornarelli,Nicolas Saettel,Germain Metgé,Céline Fiorini-Debuisschert,Fabrice Charra,Florence Mahuteau-Betzer,Marie-Paule Teulade-Fichou Org. Biomol. Chem. 2016 14 358
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M. John Plater,Paul Barnes,Lauren K. McDonald,Sandy Wallace,Nia Archer,Thomas Gelbrich,Peter N. Horton,Michael B. Hursthouse Org. Biomol. Chem. 2009 7 1633
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Xing-Xing Shi,Yuexing Zhang,Qiu-Jie Chen,Zheng Yin,Xue-Li Chen,Zhenxing Wang,Zhong-Wen Ouyang,Mohamedally Kurmoo,Ming-Hua Zeng Dalton Trans. 2017 46 16663
Additional information on 1H-1,3-benzodiazole-2-carbaldehyde
Comprehensive Guide to 1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 3314-30-5): Properties, Applications, and Market Insights
1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 3314-30-5) is a versatile organic compound that has garnered significant attention in pharmaceutical and material science research. This benzodiazole derivative features a unique molecular structure combining a benzodiazole core with an aldehyde functional group, making it a valuable intermediate in synthetic chemistry. With the growing interest in heterocyclic compounds for drug discovery, this compound has become increasingly relevant in modern research.
The compound's chemical properties include a molecular weight of 146.15 g/mol and a purity typically exceeding 97%. Its distinct aldehyde group at the 2-position of the benzodiazole ring enables various chemical transformations, particularly in the synthesis of more complex molecules. Researchers have noted its stability under standard laboratory conditions, though it should be stored in cool, dry environments to maintain optimal quality.
In pharmaceutical applications, 1H-1,3-benzodiazole-2-carbaldehyde serves as a crucial building block for developing potential therapeutic agents. Recent studies highlight its role in creating compounds with possible antimicrobial activity and enzyme inhibition properties. The compound's structural features make it particularly interesting for designing molecules that may interact with biological targets, a hot topic in current medicinal chemistry research.
The material science field has also found value in this compound, especially in developing organic electronic materials. Its conjugated system and ability to form stable complexes with metals make it a candidate for creating novel photovoltaic materials and OLED components. These applications align with the growing global focus on sustainable energy solutions and advanced display technologies.
Market analysis shows increasing demand for 1H-1,3-benzodiazole-2-carbaldehyde, particularly from research institutions and specialty chemical manufacturers. The compound's price has remained stable in recent years, with major suppliers offering quantities ranging from milligrams to kilograms. Quality control remains paramount, with HPLC and NMR being standard analytical techniques for verification.
Synthetic routes to 1H-1,3-benzodiazole-2-carbaldehyde typically involve the oxidation of corresponding alcohols or direct formylation reactions. Recent advancements in green chemistry have led to more efficient production methods with reduced environmental impact. These developments respond to the chemical industry's push toward sustainable practices, a key concern among modern researchers and manufacturers.
Safety considerations for handling 3314-30-5 include standard laboratory precautions. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this compound. Material Safety Data Sheets (MSDS) provide comprehensive guidance for safe handling and storage procedures.
Future research directions for 1H-1,3-benzodiazole-2-carbaldehyde derivatives include exploring their potential in cancer research and neurodegenerative disease studies. The compound's versatility makes it a promising candidate for developing new classes of bioactive molecules. These applications align with current global health priorities and the pharmaceutical industry's search for novel therapeutic approaches.
For researchers sourcing CAS 3314-30-5, quality verification through analytical techniques like mass spectrometry and infrared spectroscopy is essential. Reputable suppliers typically provide certificates of analysis detailing purity and impurities. The compound's shelf life can extend to several years when stored properly in airtight containers protected from light and moisture.
In conclusion, 1H-1,3-benzodiazole-2-carbaldehyde represents an important compound in modern chemical research with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic versatility continue to make it a valuable tool for researchers exploring new frontiers in drug discovery and advanced materials development. As scientific understanding of heterocyclic compounds grows, the importance of this benzodiazole derivative is likely to increase further.
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